9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
The compound 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (hereafter referred to as Compound A) is a chromeno-oxazinone derivative characterized by:
- A 1,1-dioxidotetrahydrothiophen-3-yl group at position 9, contributing sulfone-based polarity and hydrogen-bonding capacity.
- A 2-methoxyphenyl substituent at position 3, offering electron-donating effects and lipophilicity.
- A trifluoromethyl group at position 2, enhancing metabolic stability and hydrophobic interactions.
This structure is associated with diverse pharmacological applications, including antiviral and antifungal activities, as inferred from analogs in the chromeno-oxazinone family .
Properties
IUPAC Name |
9-(1,1-dioxothiolan-3-yl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3NO6S/c1-31-17-5-3-2-4-14(17)19-20(28)15-6-7-18-16(21(15)33-22(19)23(24,25)26)10-27(12-32-18)13-8-9-34(29,30)11-13/h2-7,13H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTYMJYMWYKXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)C5CCS(=O)(=O)C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound with potential biological activities. Its structure includes a chromeno-oxazine framework and a thiophene moiety, which are known to confer various pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C22H21F3N2O6S
- Molecular Weight : 427.5 g/mol
- CAS Number : 951935-50-5
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance:
- In vitro Studies : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives of thiophene exhibited IC50 values ranging from 4.37 μM to 8.03 μM against HepG-2 and A-549 cell lines, indicating strong potential for further development as anticancer agents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Thiophene Derivative | HepG-2 | 4.37 |
| Thiophene Derivative | A-549 | 8.03 |
2. Enzyme Inhibition
The compound's structure suggests it may act as an enzyme inhibitor:
- α-Glucosidase Inhibition : Similar compounds have been tested for α-glucosidase inhibitory activity with promising results. The best-performing derivatives showed IC50 values significantly lower than acarbose (IC50 = 750.90 μM), suggesting that the compound may also possess similar enzyme inhibitory properties .
3. Antimicrobial Activity
Compounds containing the benzothiazole and thiophene moieties are known for their antimicrobial properties:
- Antibacterial and Antifungal Activity : Research indicates that related compounds exhibit a broad spectrum of antibacterial and antifungal activities. These compounds have been reported to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi .
Case Study 1: Synthesis and Characterization
In a study by Jadhaval et al., various derivatives were synthesized and evaluated for their biological activities. The synthesis involved multi-component reactions leading to compounds that were characterized using IR and NMR spectroscopy . The study concluded that structural modifications significantly influenced biological activity.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed on similar compounds to predict their interaction with target enzymes such as dihydrofolate reductase (DHFR). These studies help in understanding the binding affinities and potential mechanisms of action . The docking results indicated favorable interactions between the compounds and the active sites of the enzymes.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs of Compound A and their properties are summarized below:
Key Observations:
Substituent Effects on Solubility: The 1,1-dioxidotetrahydrothiophen-3-yl group in Compound A and B introduces polar sulfone moieties, likely enhancing aqueous solubility compared to non-polar substituents like 4-chlorobenzyl in Compound D .
Thermal Stability:
- Analogs with hydroxyalkyl chains (e.g., Compound C ) exhibit lower melting points (154–156°C) compared to rigid aromatic substituents (e.g., Compound D , 171–180°C), suggesting reduced crystallinity due to flexible side chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
